

Profiles of Characterized HDAC6 Inhibitors

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Compound Focus: Hdac6-IN-10

Cat. No.: S12866919

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The following table summarizes key pharmacological data for several reference HDAC6 inhibitors, which can serve as benchmarks for your research.

Inhibitor Name	Key Targets (IC ₅₀ or Selectivity)	Cellular Activity (EC ₅₀)	In Vivo Efficacy Models	Key Findings/Off-Target Effects
Compound 7 (Oxadiazole-based) [1]	HDAC6 (IC ₅₀ : 6.8 pM); >10,000-fold selectivity over HDAC1, HDAC3 [1]	Tubulin acetylation (EC ₅₀ : ~380 nM) [1]	Information not in search results	No cytotoxicity linked to off-target HDAC inhibition; unparalleled selectivity [1]
ACY-1083 [2] [3]	HDAC6-selective (specific IC ₅₀ not provided) [3]	Information not in search results	Reversed cisplatin-induced cognitive impairment & mechanical hypersensitivity (10 mg/kg, i.p.) [2] [3]	Brain-penetrant; reverses tau pathology, mitochondrial deficits; acts via macrophage IL-10 signaling & neuronal mitochondrial transport [2] [3]
Tubastatin A [1] [4] [5]	HDAC6 (IC ₅₀ : 15 nM); also	Tubulin acetylation	Retinal ischemia/reperfusion injury; promoted	Cytotoxicity in RPMI-8226 cells linked to

Inhibitor Name	Key Targets (IC ₅₀ or Selectivity)	Cellular Activity (EC ₅₀)	In Vivo Efficacy Models	Key Findings/Off-Target Effects
	potently inhibits HDAC10 [1] [4]	(EC ₅₀ : ~250 nM) [1]	primordial follicle activation <i>in vitro</i> (4 μM) [5] [6]	off-target HDAC10 inhibition [1]
ACY-1215 (Ricolinostat) [1] [3]	HDAC6 (IC ₅₀ : 4.7 nM); ~10-fold selective over HDAC1/2/3; primary off-target is HDAC10 [1]	Tubulin acetylation (EC ₅₀ : ~90 nM) [1]	Reversed cisplatin-induced peripheral neuropathy (30 mg/kg, oral gavage) [3]	In clinical trials for cancer; off-target effects must be considered for physiological readouts [1]

Experimental Protocols for HDAC6 Inhibitor Profiling

The pharmacological profiling of HDAC6 inhibitors relies on a combination of biochemical, cellular, and *in vivo* models. Here are detailed methodologies for key experiments from the search results.

• Biochemical Selectivity Screening (NanoBRET)

- **Objective:** To determine the potency and selectivity of an inhibitor across different HDAC isoforms in living cells [1].
- **Method:** NanoBRET target engagement assays are performed in HEK293T cells. Cells are transfected with HDAC isoforms (HDAC1, 2, 3, 6, 8, 10) N-terminally tagged with NanoLuc luciferase. The inhibitor's ability to displace a fluorescent, non-selective HDAC tracer is measured. IC₅₀ values are calculated from the dose-response curves, allowing for direct comparison of inhibitor binding affinity across multiple HDACs within the same cellular context [1].

• Cellular Target Engagement (Tubulin Acetylation)

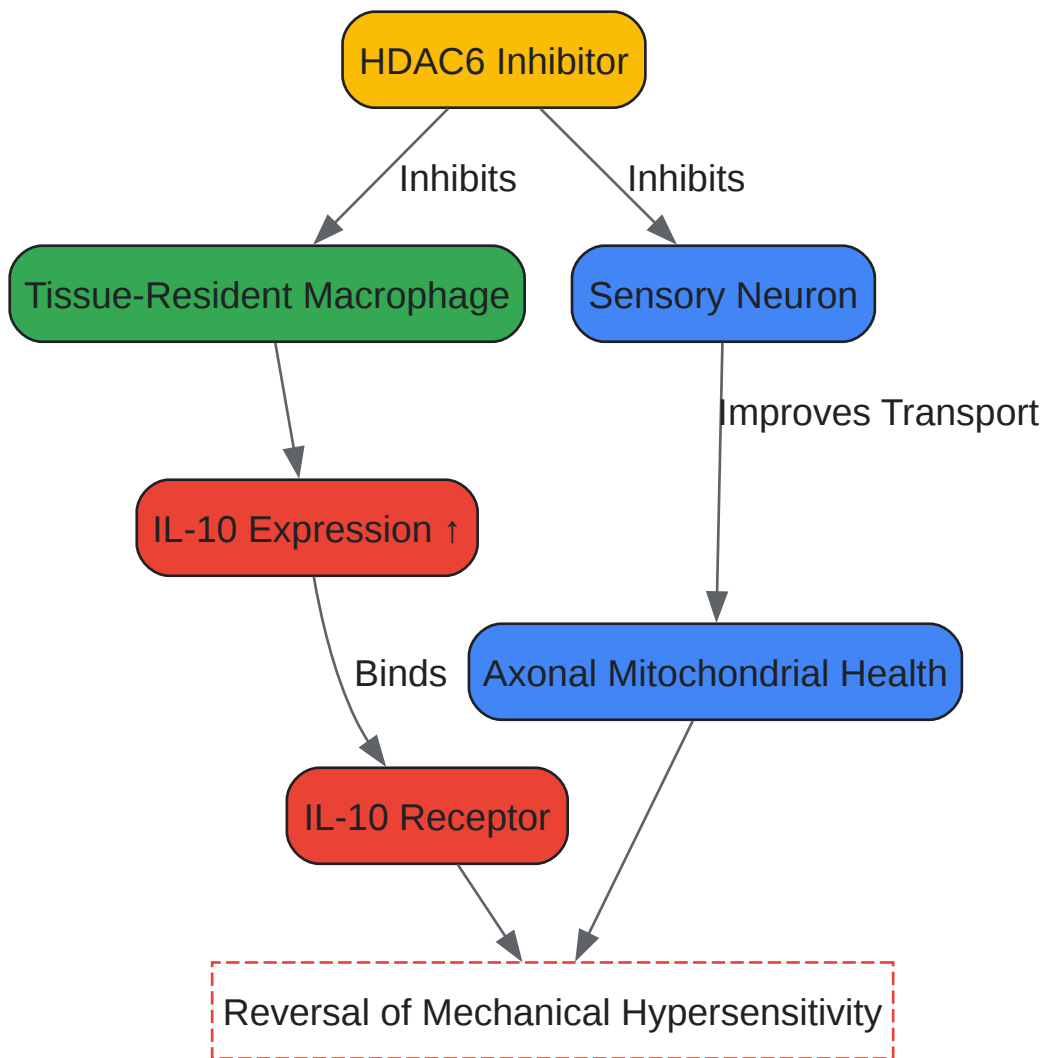
- **Objective:** To confirm that the inhibitor engages HDAC6 and modulates its primary physiological substrate, α-tubulin, in a cellular system [1].
- **Method:** RPMI-8226 cells are treated with a range of inhibitor concentrations for a set duration (e.g., 4-6 hours). Cells are lysed, and protein extracts are analyzed by western blotting. The

blot is probed with an antibody specific for acetylated α -tubulin, and the signal is normalized to a total tubulin or actin loading control. The EC_{50} is determined from the dose-response curve of increasing tubulin acetylation [1].

- **In Vivo Efficacy (Chemotherapy-Induced Neuropathy)**

- **Objective:** To evaluate the efficacy of an HDAC6 inhibitor in reversing established neurological deficits [2] [3].
- **Method:**
 - **Disease Induction:** Mice receive intraperitoneal (i.p.) injections of cisplatin (2.3 mg/kg/day) for 5 days, followed by 5 days of rest, and another 5 days of injections.
 - **Treatment:** After neuropathy is established, mice are treated daily with the HDAC6 inhibitor (e.g., ACY-1083 at 10 mg/kg, i.p.) or vehicle for two weeks.
 - **Behavioral Assessment:**
 - **Mechanical Hypersensitivity:** Measured using von Frey filaments and the "up-and-down" method [2].
 - **Cognitive Function:** Assessed using the Y-maze test, novel object/place recognition (NOPR) test, and the puzzle box test [3].

The signaling pathway through which HDAC6 inhibition reverses chemotherapy-induced peripheral neuropathy involves both neuronal and immune mechanisms, which can be summarized as follows:



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Mechanism of HDAC6 inhibitor action in chemotherapy-induced peripheral neuropathy. Inhibition in macrophages increases IL-10, which signals through neuronal IL-10 receptors. Concurrently, neuronal HDAC6 inhibition improves mitochondrial transport. Both pathways converge to reverse pain hypersensitivity [2].

A Path Forward for Your Research

Since specific data on **HDAC6-IN-10** is unavailable, I suggest the following steps to proceed:

- **Verify the Compound Identifier:** Double-check the name "**HDAC6-IN-10**" for potential typographical errors. This compound naming convention is often used by commercial suppliers like Selleckchem

and MedChemExpress; searching their catalogs directly may yield a profile.

- **Explore Related Inhibitors:** If your research focuses on specific pathways, consider using well-documented inhibitors from the table above. For instance, **Compound 7** is excellent for maximal selectivity [1], while **ACY-1083** is ideal for neuroscience research due to its proven brain penetration and efficacy in reversing cognitive and sensory deficits [2] [3].

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References

1. Selectivity of Hydroxamate- and Difluoromethyloxadiazole-Based... [pmc.ncbi.nlm.nih.gov]
2. An HDAC inhibitor reverses chemotherapy-induced mechanical... 6 [pmc.ncbi.nlm.nih.gov]
3. inhibition of Pharmacological reverses cognitive impairment... HDAC 6 [actaneurocomms.biomedcentral.com]
4. Design and Synthesis of Dihydroxamic Acids as HDAC /8/ 6 Inhibitors... 10 [pmc.ncbi.nlm.nih.gov]
5. regulates primordial follicle activation through mTOR HDAC ... 6 signaling [nature.com]
6. Involvement of HDAC ischaemia and reperfusion-induced rat retinal... 6 in [bmcophthalmol.biomedcentral.com]

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